molecular formula C14H19BN2O2 B13349275 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B13349275
M. Wt: 258.13 g/mol
InChI Key: TVVWHULUWZPDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyrazolo[1,5-a]pyridine core substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves the reaction of 2-methylpyrazolo[1,5-a]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Substituted Pyrazolo[1,5-a]pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents on the pyrazolo[1,5-a]pyridine core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyridine core, which imparts distinct reactivity and properties compared to other boronic esters. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and materials.

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-10-8-12-7-6-11(9-17(12)16-10)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3

InChI Key

TVVWHULUWZPDIN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=CC(=N3)C)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.